molecular formula C34H38N4O4 B1599240 2,4-Dimethyl deuteroporphyrin IX dimethyl ester CAS No. 32464-39-4

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

Cat. No. B1599240
CAS RN: 32464-39-4
M. Wt: 566.7 g/mol
InChI Key: FHFXSODSPUXHRB-UHFFFAOYSA-N
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Description

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic analog of heme . It is the ester derivative of the fecal porphyrin Deuteroporphyrin IX . It is used in scientific research.


Molecular Structure Analysis

The empirical formula of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester is C32H34N4O4 . Its molecular weight is 538.64 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a solid substance . It has a melting point of 217-220 °C (lit.) . The maximum wavelength (λmax) is 399 nm .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Syntheses of Ether-linked Porphyrin Dimers and Trimers : This study focuses on synthesizing a series of regiochemically pure ether-linked porphyrin dimers and trimers related to Photofrin-II®, an anticancer drug, using derivatives of deuteroporphyrin-IX dimethyl ester. The isomers were characterized using Proton NMR and other spectroscopic techniques (Pandey et al., 1991).

  • Syntheses of Novel Substituted Porphyrins : This paper describes the use of palladium-catalyzed carbon-carbon coupling reactions to perform 2,4-disubstitution of zinc(II) 2,4-bismercurated deuteroporphyrin IX dimethyl ester with various unsaturated side chains, thus producing protoporphyrin IX dimethyl ester derivatives (Morris et al., 1990).

  • Synthesis of Deuteroporphyrin-IX Derivatives : The synthesis of 2- and 4-acetyl- and methoxycarbonyl-deuteroporphyrin-IX dimethyl esters through oxidative cyclization of bilene-b intermediates is presented in this study. This work includes a rigorous definition of structural assignments and a revision of earlier formulations (Clezy & Diakiw, 1975).

Applications in Photodynamic Therapy and Photosensitization

  • Photodynamic Therapy Research : This research includes the synthesis of porphyrin dimers as potential photosensitizers in photodynamic therapy, comparing their effectiveness to Photofrin II. These dimers were found to have better tumoricidal activity with reduced skin phototoxicity (Pandey et al., 1990).

Chemical Structure Analysis

  • Examination of NMR Spectra : The proton magnetic resonance spectra of deuteroporphyrin IX dimethyl ester were studied at 220 MHz, revealing low symmetry and enabling the assignment of chemical shifts to all protons in the porphyrins. This research provides insights into isomer identification (Janson & Katz, 1972).

Miscellaneous Applications

  • Functionalization via Palladium-Catalyzed Reactions : This study reports the functionalization of deuteroporphyrin IX dimethyl esters via palladium-catalyzed coupling reactions, demonstrating the ease of manipulating these porphyrins with various functionalities (O'Brien et al., 2019).
  • Interaction with Oligoethylene Glycols : This paper investigates the esterification of carboxyl groups of deuteroporphyrin IX and transesterification of ester groups of its dimethyl ester with different oligoethylene glycols. It explores the formation of derivatives with varying polyester moieties (Rocheva & Belykh, 2022).

Safety And Hazards

The safety information for 2,4-Dimethyl deuteroporphyrin IX dimethyl ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXSODSPUXHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407574
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

CAS RN

32464-39-4
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Smith, LA Kehres - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Using copper (II) catalysed cyclization of a,c-biladiene dihydrobromide salts, porphyrins [(3)–(5)] related to protoporphyrin-IX dimethyl ester (8), but in which both vinyls are replaced with …
Number of citations: 34 pubs.rsc.org
SJ MOENCH - 1986 - search.proquest.com
Many of the experiments presented in this thesis were designed in an attempt to assess the contribution (s), if any, of heme distortion (ie 2, 4 vinyl group twisting and porphyrin core …
Number of citations: 2 search.proquest.com

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